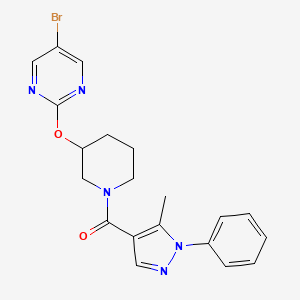

(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

The compound "(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" features a piperidine core substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group and a 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl moiety.

Properties

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN5O2/c1-14-18(12-24-26(14)16-6-3-2-4-7-16)19(27)25-9-5-8-17(13-25)28-20-22-10-15(21)11-23-20/h2-4,6-7,10-12,17H,5,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKWEVLDHOOXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that incorporates functional groups known for their biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.

- Piperidine Moiety : Enhances solubility and bioavailability.

- Pyrazole Derivative : Known for various biological activities including anti-inflammatory and anticancer properties.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. The pyrazole moiety in this compound has been associated with:

- Inhibition of Tumor Growth : Several derivatives have shown efficacy against various cancer cell lines, including breast and lung cancers. For instance, compounds similar to this one have demonstrated significant inhibition of tumor necrosis factor (TNF) and interleukin levels, suggesting anti-inflammatory effects that are crucial in cancer therapy .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

- Mechanism of Action : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This results in decreased inflammation and pain .

3. Antimicrobial Activity

Studies have also indicated that compounds containing piperidine and pyrazole rings exhibit antimicrobial properties:

- Efficacy Against Pathogens : The compound has shown activity against Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating effectiveness comparable to standard antibiotics .

Case Study 1: Anticancer Activity

A study involving a series of pyrazole derivatives reported that certain modifications led to enhanced cytotoxicity against breast cancer cells. The compound was tested in vitro, showing IC50 values significantly lower than those of control drugs .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to mice with induced edema. Results showed a marked reduction in paw swelling compared to untreated controls, affirming its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs from the evidence based on core structures, substituents, and inferred properties:

Table 1: Key Structural Features of Comparable Compounds

Substituent Effects on Properties

- Bromine vs. Bromine may increase lipophilicity and halogen bonding, whereas sulfonyl groups improve aqueous solubility.

- Pyrazole Substitutions : The target’s 5-methyl-1-phenylpyrazole differs from tert-butyl in (steric bulk) and benzyl in (flexible aromatic chain). Methyl and phenyl groups balance steric effects and π-π interactions, while tert-butyl may hinder binding to compact active sites.

- Heterocyclic Cores : Pyrazolo-pyrimidine in and triazolone in offer distinct hydrogen-bonding and electronic profiles compared to the target’s pyrimidine-pyrazole system.

Inferred Pharmacological Implications

- Kinase Inhibition Potential: Pyrimidine derivatives (e.g., target compound, ) are common in kinase inhibitors. Bromine’s electronegativity may enhance ATP-binding pocket interactions.

- Metabolic Stability: The trifluoromethyl group in is known to resist oxidative metabolism, suggesting the target’s bromine could confer similar stability compared to polar groups like methanesulfonyl.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution between 5-bromopyrimidin-2-ol and a piperidine derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Step 2 : Coupling with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous THF .

- Step 3 : Final purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/DMF) to achieve >95% purity .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Analytical Tools :

- NMR (¹H/¹³C) to confirm regiochemistry of the pyrimidine-piperidine linkage .

- HRMS for exact mass validation (e.g., m/z calculated for C₂₁H₂₀BrN₅O₂: 477.07) .

- X-ray crystallography to resolve ambiguities in stereochemistry, particularly at the piperidinyloxy junction .

Q. What are the key challenges in characterizing this compound’s reactivity?

- Challenges : Bromine’s susceptibility to nucleophilic displacement and steric hindrance from the phenylpyrazole group.

- Solutions :

- Monitor reactions via TLC and LC-MS to detect byproducts (e.g., debrominated derivatives) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the methanone group .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., kinases)?

- Methods :

- Molecular docking (AutoDock Vina) to predict binding affinity for ATP-binding pockets .

- Kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values against CDK2 or EGFR kinases .

- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Approach :

- Dose-response curves to validate potency thresholds (e.g., EC₅₀ vs. IC₅₀ discrepancies) .

- Off-target profiling (e.g., Eurofins Panlabs® screen) to rule out nonspecific binding .

- Meta-analysis of structural analogs (e.g., 5-chloropyrimidine derivatives) to identify SAR trends .

Q. What strategies improve metabolic stability for in vivo applications?

- Optimization :

- Pro-drug design : Introduce acetyl-protected hydroxyl groups to enhance bioavailability .

- Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification of parent compound degradation .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound?

- Framework :

- Variations : Replace bromine with Cl, CF₃, or H; modify the pyrazole’s methyl group to ethyl/isopropyl .

- Assays : Test cytotoxicity (MTT assay), solubility (shake-flask method), and logP (HPLC) for each analog .

- Data interpretation : Use PCA (Principal Component Analysis) to correlate structural changes with activity .

Q. What are best practices for scaling up synthesis without compromising yield?

- Guidelines :

- Batch optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time by 40% .

- Catalyst screening : Compare Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings in piperidine functionalization .

Q. How to assess photostability for long-term storage?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.